(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
Brand Name: Vulcanchem
CAS No.: 155323-17-4
VCID: VC21082317
InChI: InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m0/s1
SMILES: CC1(C2CCC(C2)C13COC(=O)N3)C
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one

CAS No.: 155323-17-4

Cat. No.: VC21082317

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one - 155323-17-4

Specification

CAS No. 155323-17-4
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name (1'S,4S,4'R)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
Standard InChI InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m0/s1
Standard InChI Key IIRXFQFVVUAFGC-RNSXUZJQSA-N
Isomeric SMILES CC1([C@H]2CC[C@H](C2)[C@@]13COC(=O)N3)C
SMILES CC1(C2CCC(C2)C13COC(=O)N3)C
Canonical SMILES CC1(C2CCC(C2)C13COC(=O)N3)C

Introduction

Structural Characteristics and Identification

Molecular Identity and Classification

(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one belongs to the class of oxa-spirocycles, which are spirocyclic molecules containing an oxygen atom in their structure. This compound is characterized by a spiro junction where a 1,3-oxazolidine ring is connected to a bicyclo[2.2.1]heptane system. The presence of this spiro junction creates a distinctive three-dimensional arrangement that contributes to the compound's unique properties. The molecule features three stereogenic centers as indicated in its systematic name, with specific configurations at the 1', 4, and 4' positions.

Chemical Identifiers and Structural Data

The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1. These identifiers provide precise means for referencing and searching for information about this specific molecule.

Identifier TypeValue
CAS Number155323-17-4
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
Standard InChIInChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m0/s1
Standard InChIKeyIIRXFQFVVUAFGC-RNSXUZJQSA-N
Canonical SMILESCC1(C2CCC(C2)C13COC(=O)N3)C
PubChem Compound ID1268134

Table 1: Chemical identifiers for (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one.

Structural Features and Stereochemistry

The molecule possesses several distinctive structural features that contribute to its chemical behavior. It contains a 1,3-oxazolidine ring, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, with a carbonyl group (C=O) at the 2-position creating an oxazolidinone functionality. This ring is connected via a spiro junction to a bicyclo[2.2.1]heptane system, which is further modified with two methyl groups at the 2' position.

The stereochemistry of the compound is precisely defined, with three stereogenic centers designated as (1'S,4S,4'R), indicating the specific spatial arrangement of substituents at these positions. This stereochemical configuration contributes significantly to the three-dimensional shape of the molecule and potentially to its biological activity and physical properties.

Physicochemical Properties

Physical State and Stability

While specific data on the physical state of (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one is limited in the available search results, we can make reasonable inferences based on similar spirocyclic compounds. Given its molecular weight and structure, it is likely to exist as a crystalline solid at room temperature. The presence of the rigid bicyclic framework generally contributes to structural stability, while the oxazolidinone moiety may be susceptible to hydrolysis under certain conditions, particularly in strongly acidic or basic environments.

Solubility and Related Properties

The incorporation of oxygen atoms into the spirocyclic structure significantly influences the solubility profile of this compound. Oxa-spirocycles generally demonstrate improved water solubility and lower lipophilicity compared to their all-carbon counterparts. This characteristic can be advantageous for applications where aqueous solubility is desirable, such as in pharmaceutical formulations.

Table 2 summarizes the predicted physicochemical properties based on the molecular structure.

PropertyPredicted Value/Characteristic
SolubilityEnhanced water solubility due to oxa-spirocyclic nature
LipophilicityLower than all-carbon spirocycles
Hydrogen Bond Acceptors3 (carbonyl oxygen, ring oxygen, nitrogen)
Hydrogen Bond Donors1 (N-H)
Molecular TopologyRigid, three-dimensional structure

Table 2: Predicted physicochemical properties of (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of this compound is primarily determined by the functional groups present in its structure. The oxazolidinone moiety (cyclic carbamate) would be expected to undergo reactions typical of carbamates, including:

  • Hydrolysis under acidic or basic conditions

  • Nucleophilic attack at the carbonyl carbon

  • Reactions at the nitrogen atom (if deprotonated)

The bicyclo[2.2.1]heptane portion provides structural rigidity but may exhibit reactivity at bridgehead positions under specific conditions, particularly those involving radical processes or rearrangements.

Applications and Significance

Synthetic Building Block

Research Context and Related Compounds

Relationship to Similar Compounds

(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one is structurally related to other spirocyclic compounds that have been more extensively studied. One such related compound is Spiro[1,3-oxazolidine-5,2'-bicyclo[2.2.1]heptane]-2-one, which has a molecular formula of C₉H₁₃NO₂ and a molecular weight of 167.20 g/mol . This analog lacks the two methyl groups present in our target compound.

The structural similarities between these compounds suggest potential parallels in synthetic approaches and chemical behaviors, while the differences (particularly the presence of the dimethyl groups) likely affect properties such as solubility, melting point, and potentially biological activity.

Comparison with Other Spirocyclic Systems

Spirocyclic systems, in general, are characterized by their unique three-dimensional arrangements where two or more rings share a single atom. This configuration often imparts distinct physicochemical properties and biological activities. Table 3 provides a comparison of key features between (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one and some related spirocyclic compounds.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-oneC₁₁H₁₇NO₂195.26Oxazolidinone + bicyclo[2.2.1]heptane with dimethyl substitution
Spiro[1,3-oxazolidine-5,2'-bicyclo[2.2.1]heptane]-2-oneC₉H₁₃NO₂167.20Oxazolidinone + bicyclo[2.2.1]heptane, unsubstituted
[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamineC₁₀H₁₇NO₂183.25Dioxolane + bicyclo[3.2.0]heptane with methylamine group

Table 3: Comparison of (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one with related spirocyclic compounds .

Future Research Directions

Synthetic Methodology Development

There is significant potential for developing improved synthetic routes to (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one and related compounds. Future research could focus on:

  • More efficient methods for constructing the spirocyclic skeleton

  • Stereoselective approaches to control the configuration at the three stereogenic centers

  • Catalytic methods for introducing the oxazolidinone functionality

Structure-Property Relationship Studies

Comparative studies examining the relationship between structural modifications and resulting properties could provide valuable insights. Specifically, investigations into how the dimethyl substitution affects properties compared to the unsubstituted analog could guide the design of novel compounds with tailored characteristics.

Biological Activity Evaluation

Given the presence of the oxazolidinone moiety, which is found in several antibacterial agents, screening (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one for antimicrobial activity would be a logical research direction. Additionally, the rigid three-dimensional structure could potentially interact with other biological targets, suggesting broader screening for various biological activities would be warranted.

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